molecular formula C19H13ClF3N3O3 B11280799 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11280799
M. Wt: 423.8 g/mol
InChI Key: ZYQRZHCIQCBZHJ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with various functional groups, including a chloro, trifluoromethyl, methoxy, and carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester.

    Introduction of Substituents: The chloro, trifluoromethyl, methoxy, and carboxamide groups are introduced through various substitution reactions. For example, the chloro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl groups can yield alcohol derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its pyridazine ring structure

Properties

Molecular Formula

C19H13ClF3N3O3

Molecular Weight

423.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C19H13ClF3N3O3/c1-29-15-10-16(27)26(12-5-3-2-4-6-12)25-17(15)18(28)24-14-9-11(19(21,22)23)7-8-13(14)20/h2-10H,1H3,(H,24,28)

InChI Key

ZYQRZHCIQCBZHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3

Origin of Product

United States

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